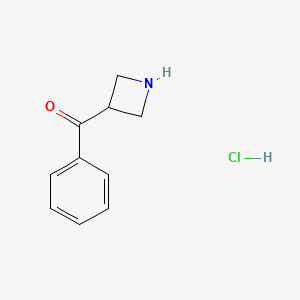

Azetidin-3-yl(phenyl)methanone hydrochloride

Description

Azetidin-3-yl(phenyl)methanone hydrochloride is a small organic molecule featuring a four-membered azetidine ring substituted with a phenyl methanone group and a hydrochloride salt. The azetidine ring introduces conformational strain due to its four-membered structure, which can influence binding affinity and metabolic stability compared to larger heterocycles like piperidine or pyrrolidine .

Properties

IUPAC Name |

azetidin-3-yl(phenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c12-10(9-6-11-7-9)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMRXYALHMCNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl(phenyl)methanone hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-amino ketone with a suitable electrophile to form the azetidine ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require refluxing for several hours .

Industrial Production Methods

Industrial production of azetidin-3-yl(phenyl)methanone hydrochloride may involve more scalable processes such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield. These methods often optimize reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(phenyl)methanone hydrochloride can undergo various chemical reactions including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of azetidine derivatives as antimicrobial agents. The azetidine ring structure is known to enhance biological activity due to its ability to interact with biological macromolecules. For instance, compounds derived from azetidin-3-yl(phenyl)methanone hydrochloride have been evaluated for their inhibitory effects against various pathogens, including strains of bacteria and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Inhibition of Monoacylglycerol Lipase (MAGL)

Azetidine derivatives have been synthesized as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in neurodegenerative diseases and psychiatric disorders. Research indicates that azetidine-based compounds can effectively inhibit MAGL, leading to increased levels of endocannabinoids, which may have therapeutic benefits for conditions such as anxiety and depression . The design of these inhibitors often involves modifications to the azetidine scaffold to enhance selectivity and potency.

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of azetidin-3-yl(phenyl)methanone hydrochloride typically involves multi-step organic reactions, including the Horner-Wadsworth-Emmons (HWE) reaction and aza-Michael addition techniques. These synthetic methods allow for the introduction of various functional groups that can modify the biological activity of the compound .

Case Study: Structural Optimization for Enhanced Activity

A recent study focused on optimizing the structure of azetidine derivatives to improve their inhibition potency against MAGL. By systematically altering substituents on the phenyl ring and modifying the azetidine nitrogen atom, researchers were able to identify compounds with significantly improved efficacy in vitro. For example, modifications that enhanced hydrophobic interactions within the binding pocket of MAGL resulted in a marked increase in inhibitory activity .

Biochemical Research Applications

Role in Drug Discovery

Azetidin-3-yl(phenyl)methanone hydrochloride serves as a valuable building block in drug discovery. Its ability to act as a pharmacophore allows researchers to develop new therapeutic agents targeting various diseases. The compound's structural features facilitate interactions with biological targets, making it a candidate for further development into drugs aimed at treating conditions like tuberculosis and other infectious diseases .

Case Study: Tuberculosis Treatment Development

In a study aimed at discovering new treatments for tuberculosis (TB), researchers synthesized azetidine-based compounds that exhibited promising activity against Mycobacterium tuberculosis. The compounds were tested for their ability to inhibit key enzymes involved in the bacterial metabolic pathways, showcasing the potential of azetidin-3-yl(phenyl)methanone hydrochloride derivatives as novel anti-TB agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of azetidin-3-yl(phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to interact with various biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects: Pyridine vs. Phenyl: The pyridine group in Azetidin-3-yl(pyridin-3-yl)methanone dihydrochloride increases polarity and solubility compared to the phenyl group . Amino Groups: The presence of an amino group in pyrrolidine derivatives (e.g., ) enhances hydrogen bonding, which may improve target binding affinity .

- Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride salts, impacting formulation strategies .

Biological Activity

Azetidin-3-yl(phenyl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

Azetidin-3-yl(phenyl)methanone hydrochloride has the molecular formula CHClNO and a molecular weight of 197.66 g/mol. The compound features an azetidine ring linked to a phenyl group and a carbonyl functional group, which contribute to its pharmacological properties.

The biological activity of azetidin-3-yl(phenyl)methanone hydrochloride is attributed to its interaction with various biological targets, particularly in the central nervous system and cancer cells. The compound is believed to modulate neurotransmitter systems, particularly serotonin pathways, which may lead to antidepressant-like effects and neuroprotective properties by reducing oxidative stress.

1. Antidepressant Effects

Studies suggest that azetidin-3-yl(phenyl)methanone hydrochloride exhibits antidepressant-like effects through modulation of serotonin receptors. This interaction may enhance mood regulation and cognitive functions.

2. Anticancer Properties

Preliminary research indicates that derivatives of azetidin-3-yl(phenyl)methanone hydrochloride have shown cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated significant antiproliferative activity in MCF-7 human breast cancer cells with IC values in the low micromolar range .

3. Antimicrobial Activity

Azetidin-3-yl(phenyl)methanone hydrochloride has been noted for its antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections.

Comparative Analysis with Related Compounds

The biological activity of azetidin-3-yl(phenyl)methanone hydrochloride can be compared with other azetidine derivatives to highlight its unique features:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Azetidin-3-yl(phenyl)methanone hydrochloride | Azetidine + Phenyl group | Antidepressant effects | Stronger affinity for serotonin receptors |

| 4-(Azetidin-3-yl)pyridine dihydrochloride | Azetidine + Pyridine | Neuroprotective | Enhanced solubility due to dihydrochloride form |

| N-substituted azetidines | Varied substituents on azetidine | Diverse pharmacological profiles | Tailored activity based on substituent choice |

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of azetidin-3-yl(phenyl)methanone hydrochloride:

- Neuropharmacological Studies : Research has shown that compounds similar to azetidin-3-yl(phenyl)methanone hydrochloride can influence cognitive functions and mood regulation through their action on neurotransmitter systems.

- Anticancer Activity : A study demonstrated that certain analogs exhibited potent activity against breast cancer cell lines, indicating the potential for developing new cancer therapies based on this compound .

- Antiviral Properties : Research into structurally related azetidinones has revealed moderate antiviral activity against various viruses, including coronaviruses, suggesting that azetidin-3-yl(phenyl)methanone hydrochloride may also possess similar properties .

Q & A

Q. Basic Techniques :

- ¹H/¹³C NMR : Confirm the azetidine ring (δ 3.2–3.8 ppm for N-CH₂ protons) and phenylmethanone carbonyl (δ 190–200 ppm in ¹³C) .

- FTIR : Validate C=O stretch (~1680 cm⁻¹) and N-H bends (azetidine ring) .

- HPLC-UV : Use a C18 column with acetonitrile/0.1% TFA mobile phase (retention time ~8–10 min) for purity assessment .

Advanced Methods : - LC-MS/MS : Quantify trace impurities (e.g., des-azetidine byproducts) using MRM transitions .

- X-ray Crystallography : Resolve stereochemical ambiguities in the azetidine ring .

Data Interpretation : Cross-reference with pharmacopeial standards (e.g., USP monographs for analogous methanones) to validate structural assignments .

How can researchers design stability studies to evaluate Azetidin-3-yl(phenyl)methanone hydrochloride under various storage and physiological conditions?

Q. Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation pathways (e.g., hydrolysis of the azetidine ring) .

- Physiological Simulation : Assess stability in buffers (pH 1.2–7.4) at 37°C to mimic gastrointestinal conditions. Use HPLC to quantify intact compound .

- Long-Term Storage : Store samples at –20°C, 4°C, and 25°C for 6–12 months. Monitor changes via DSC (melting point shifts indicate polymorphism) .

Key Metrics : Report % degradation products, shelf-life extrapolation via Arrhenius modeling, and photostability per ICH guidelines .

What strategies are employed to resolve contradictions in solubility data obtained from different experimental setups for azetidine-containing methanones?

Q. Advanced Analysis :

- Solvent Selection : Use standardized solvents (e.g., DMSO for stock solutions) to reduce variability. For aqueous solubility, employ shake-flask methods with pH adjustment .

- Data Normalization : Compare logP values (calculated via HPLC-derived retention factors) to reconcile discrepancies between experimental and theoretical solubility .

- Controlled Aggregation Studies : Use dynamic light scattering (DLS) to detect micelle formation, which may artificially inflate solubility readings in surfactants like Tween-80 .

How can in silico modeling predict the pharmacokinetic and pharmacodynamic properties of Azetidin-3-yl(phenyl)methanone hydrochloride?

Q. Computational Approaches :

- ADME Prediction : Tools like SwissADME estimate bioavailability (%F = ~55% based on TPSA ≈80 Ų) and blood-brain barrier permeability (low due to polar azetidine) .

- Molecular Docking : Simulate binding to target receptors (e.g., σ-1 receptors for azetidine analogs) using AutoDock Vina. Validate with SAR studies on ring-substituted analogs .

- MD Simulations : Assess conformational stability of the azetidine ring in aqueous environments (GROMACS suite) to guide formulation design .

What methodological considerations are critical when developing a high-performance liquid chromatography (HPLC) protocol for quantifying Azetidin-3-yl(phenyl)methanone hydrochloride in complex matrices?

Q. Key Steps :

- Column Selection : Use a polar-embedded C18 column (e.g., Waters XBridge) to resolve azetidine derivatives from matrix interferents .

- Mobile Phase Optimization : Acetonitrile/ammonium formate (10 mM, pH 3.0) improves peak symmetry and sensitivity .

- Validation Parameters :

- Linearity : R² ≥0.998 over 1–100 µg/mL.

- LOQ : ≤0.1 µg/mL via signal-to-noise ratio ≥10:1 .

- Recovery : 95–105% in spiked plasma samples, validated using SPE cleanup .

How does the presence of the azetidine ring influence the chemical reactivity and stability of phenyl methanone derivatives, and what experimental approaches validate these effects?

Q. Mechanistic Insights :

- Ring Strain : Azetidine’s 4-membered ring increases susceptibility to acid-catalyzed hydrolysis vs. pyrrolidine analogs. Monitor via NMR tracking of ring-opening byproducts .

- Electrophilicity : The electron-withdrawing methanone group enhances azetidine’s reactivity in nucleophilic substitutions. Confirm via kinetic studies (e.g., reaction with NaN₃) .

- Stabilization Strategies : Co-crystallization with counterions (e.g., chloride) or formulation as lyophilized powders mitigates degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.